![molecular formula C16H20N4O4S B3013173 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2034260-58-5](/img/structure/B3013173.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as 1,3,4-thiadiazole rings, which are of interest due to their biological activities. For instance, the first paper describes the synthesis of propanamides containing pyrimidine and 1,3,4-thiadiazole rings, which showed selective herbicidal activity against Brassica campestris L. . The second paper reports on the synthesis of 1,3,4-thiadiazole derivatives with antioxidant and urease inhibition activities . The third paper focuses on a compound with a thiadiazolo[2,3-a]pyrimidin ring, which exhibited effective herbicidal activity . These studies suggest that the compound may also possess interesting biological properties.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions. In the first paper, the target compounds were synthesized by reacting 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde with aminothiourea, followed by ring closure and further reaction with 2-aroxy-propionyl chlorides . The second paper describes the synthesis of 1,3,4-thiadiazole derivatives through dehydrative cyclization of hydrazinecarbothioamide derivatives . The third paper details the synthesis of a thiadiazolo[2,3-a]pyrimidin compound using bromine as a cyclic reagent . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), electron impact mass spectrometry (EIMS), and elemental analyses were used to confirm the structures of the synthesized compounds in the first paper . The second paper also utilized IR, (1)H NMR, (13)C NMR, elemental analysis, and mass spectroscopy for structural characterization . The third paper provided detailed crystallographic data for a thiadiazolo[2,3-a]pyrimidin compound, which could offer insights into the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "this compound". However, the reported compounds exhibit reactivity typical of propanamides and thiadiazoles, such as the ability to undergo ring closure and react with various chlorides to form target compounds . The reactivity of these compounds could be indicative of the types of chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the related compounds exhibit moderate to good yields and selective biological activities, which could be attributed to their physical and chemical properties . The crystallographic data provided in the third paper, including the density and crystal system, could be relevant for understanding the physical properties of similar compounds . The antioxidant and urease inhibition activities reported in the second paper suggest that the compound might also exhibit such properties .
科学的研究の応用
Synthesis and Herbicidal Activity
- Research has demonstrated the synthesis of compounds with significant herbicidal activity, indicating potential applications in agriculture for weed control. For example, a study reported the crystal structure and herbicidal activity of a closely related compound, highlighting its effectiveness against certain plant species (Liu et al., 2008).
Anticancer and Antimicrobial Properties
- Compounds with structural similarities have been synthesized and evaluated for their anticancer and antimicrobial activities. This includes research on Schiff bases derived from 1,3,4-thiadiazole compounds, which showed promise in both DNA protection against oxidative damage and antimicrobial efficacy against specific strains (Gür et al., 2020).
Antioxidant Activities
- Novel derivatives of compounds related to the query have been synthesized, displaying significant antioxidant activities. This suggests potential applications in the development of treatments for diseases caused by oxidative stress (Tumosienė et al., 2020).
Development of Antidepressants
- A small series of compounds was identified as potential antidepressants with reduced side effects, pointing towards applications in mental health treatment (Bailey et al., 1985).
Antioxidant and Urease Inhibition
- A study on the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives highlighted their antioxidant and urease inhibitory activities, indicating potential for pharmaceutical applications (Khan et al., 2010).
特性
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10-13(11(2)24-18-10)6-8-16(21)17-12-5-7-14-15(9-12)20(4)25(22,23)19(14)3/h5,7,9H,6,8H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVJAXZZIQCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




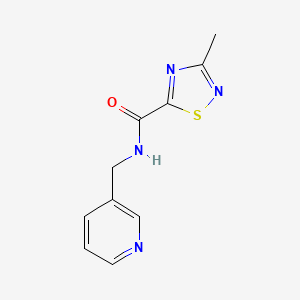
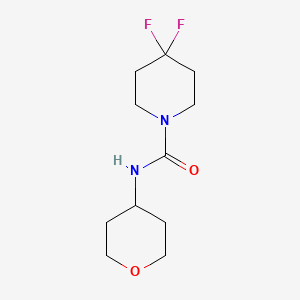
![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
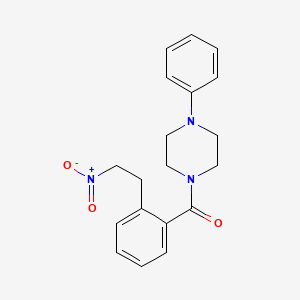
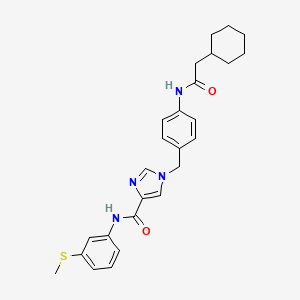
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
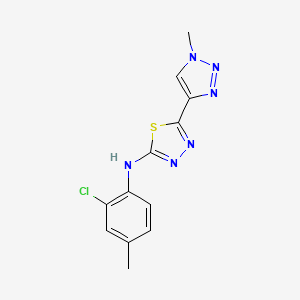
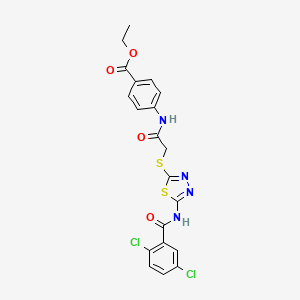
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
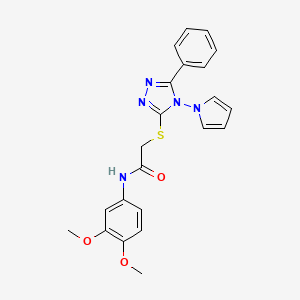
methanone](/img/structure/B3013112.png)